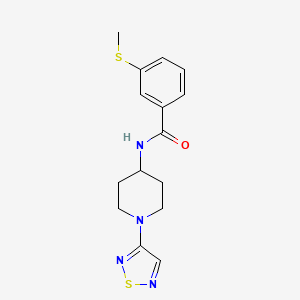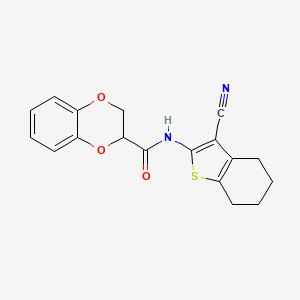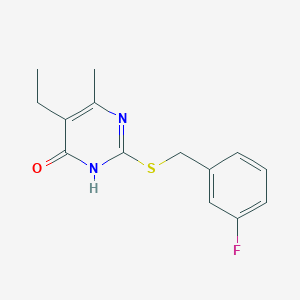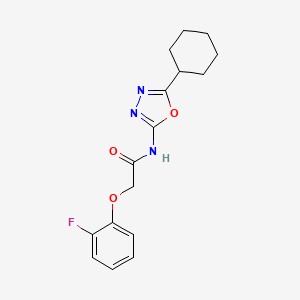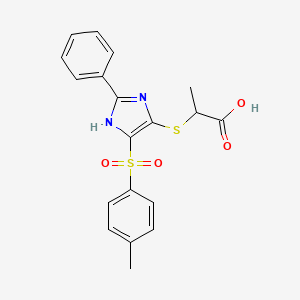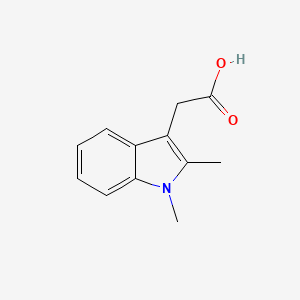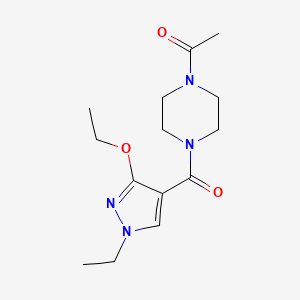
1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone” is a complex organic molecule that contains several functional groups. These include an ethoxy group, an ethyl group, a pyrazole ring, a carbonyl group, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyrazole ring and the piperazine ring would add a level of rigidity to the structure, while the ethoxy and ethyl groups would add some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy group could increase its solubility in organic solvents, while the presence of the piperazine ring could make it a base .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Application Summary
In medicinal chemistry, this compound is explored for its potential as a pharmacophore due to its structural similarity to pyrazole derivatives known for their pharmacological effects .
Methods of Application
Researchers synthesize the compound and analogs, followed by in vitro and in vivo testing for biological activity. Techniques like FTIR, NMR, and molecular docking are employed for structural verification and activity prediction .
Results and Outcomes
The compound has shown promise in antileishmanial and antimalarial activities, with one derivative exhibiting significant inhibition against Plasmodium berghei, suggesting potential for further drug development .
Pharmacology
Application Summary
Pharmacologically, the compound’s derivatives are investigated for their antimicrobial and antitumor properties, with some showing good potential in these areas .
Methods of Application
Synthetic routes are developed for the compound and its derivatives, which are then subjected to assays against various pathogens and cancer cell lines to evaluate their efficacy .
Results and Outcomes
Some derivatives have demonstrated antimicrobial potential, and others have shown antitumor activity against cell lines such as MCF-7 and CaCo-2, indicating their therapeutic potential .
Biology
Application Summary
Biologically, the compound is part of studies on pyrazole scaffolds, which are significant in the synthesis of bioactive chemicals and reactions in various media .
Methods of Application
The compound is synthesized using strategies like multicomponent approach and cyclocondensation, and its biological activity is assessed through various bioassays .
Results and Outcomes
The pyrazole moiety, to which the compound is related, has been found to play multiple pharmacological roles, underscoring the importance of such compounds in biological applications .
Chemistry
Application Summary
Chemically, the compound is used to synthesize hydrazine-coupled pyrazoles, which are then evaluated for their antileishmanial and antimalarial activities .
Methods of Application
Elemental microanalysis, FTIR, and NMR techniques are used for structural verification, and in vitro and in vivo models are used for activity evaluation .
Results and Outcomes
The synthesized derivatives have shown superior activity compared to standard drugs, indicating the chemical utility of the compound in creating effective pharmacological agents .
Antimicrobial Research
Application Summary
The compound’s derivatives are investigated for their antimicrobial properties , particularly against resistant strains of bacteria and fungi .
Methods of Application
Derivatives are synthesized and tested against a panel of microorganisms using standard antimicrobial assays like disk diffusion and MIC determination .
Results and Outcomes
Some derivatives have shown potent activity against MRSA and other drug-resistant pathogens, indicating their potential as new antimicrobial agents .
Antitumor Activity
Application Summary
The compound is used to create derivatives with potential antitumor activity , targeting various cancer cell lines .
Methods of Application
Derivatives are synthesized and their cytotoxicity is evaluated using cell viability assays, such as MTT or Trypan Blue exclusion, on different cancer cell lines .
Results and Outcomes
Certain derivatives have demonstrated significant cytotoxic effects on cell lines like MCF-7 (breast cancer) and CaCo-2 (colon cancer), suggesting their use in cancer therapy .
Drug Synthesis
Application Summary
The compound serves as a key intermediate in the synthesis of drugs with diverse pharmacological activities, including antihistaminic, analgesic, and antiviral properties .
Methods of Application
It is incorporated into larger drug molecules through various synthetic routes, often involving catalysis or green chemistry approaches .
Results and Outcomes
The resulting drugs, which include molecules like clemizole and etonitazene , have been successful in treating conditions ranging from allergies to pain management .
Chemical Synthesis
Application Summary
Chemists utilize the compound in the synthesis of imidazole-containing compounds , which have a broad range of biological activities .
Methods of Application
The compound is used in multistep syntheses, often involving reactions like cycloadditions or substitutions, to create imidazole derivatives .
Results and Outcomes
These derivatives exhibit a variety of biological activities, such as antibacterial, antifungal, and antiviral effects, making them valuable in medicinal chemistry .
Bioactive Chemicals
Application Summary
The compound is studied for its role in the synthesis of bioactive chemicals , which are crucial in developing new therapeutic agents .
Methods of Application
Researchers use the compound to create bioactive molecules through reactions like cyclocondensation and evaluate their biological activities .
Results and Outcomes
The synthesized molecules have shown promising biological activities , including enzyme inhibition and receptor binding, which are important for drug discovery .
Agrochemical Development
Application Summary
In agrochemical research, the compound’s derivatives are explored for their use in pest control and crop protection .
Methods of Application
Derivatives are synthesized and tested for their efficacy as pesticides or herbicides in controlled agricultural experiments .
Results and Outcomes
Some derivatives have shown effectiveness in controlling pests and diseases in crops, suggesting their potential as agrochemical agents .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(3-ethoxy-1-ethylpyrazole-4-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-4-18-10-12(13(15-18)21-5-2)14(20)17-8-6-16(7-9-17)11(3)19/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEDCKQSGAKJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


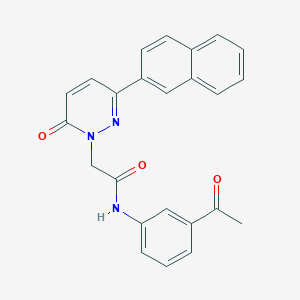
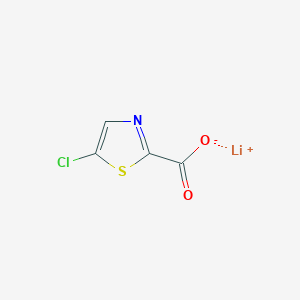
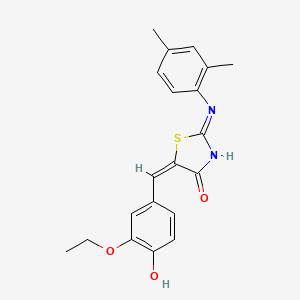
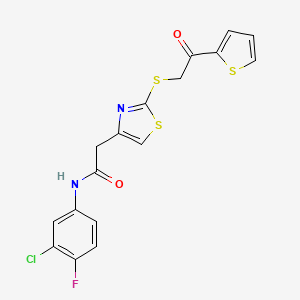
![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2851650.png)
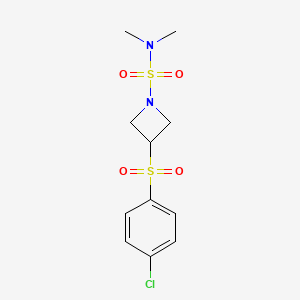
![5-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole;dihydrochloride](/img/structure/B2851652.png)
